molecular formula C11H19NO2 B5569941 N-[1-(2-oxopentyl)cyclobutyl]acetamide

N-[1-(2-oxopentyl)cyclobutyl]acetamide

Cat. No.: B5569941
M. Wt: 197.27 g/mol
InChI Key: ZHUXJZWWWZZCMX-UHFFFAOYSA-N
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Description

N-[1-(2-oxopentyl)cyclobutyl]acetamide is a cyclobutane-containing acetamide derivative characterized by a 2-oxopentyl side chain attached to the cyclobutyl ring.

  • Nucleophilic substitution or condensation reactions to attach side chains to the cyclobutyl ring .
  • Acetylation of amine intermediates using acetyl chloride or diketene-based reagents .
  • Purification via crystallization or column chromatography .

Properties

IUPAC Name

N-[1-(2-oxopentyl)cyclobutyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-5-10(14)8-11(6-4-7-11)12-9(2)13/h3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUXJZWWWZZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1(CCC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutyl Acetamides with Varied Substituents

Key Observations:

Substituent Effects on Reactivity :

  • The 2-oxopentyl group in the target compound introduces a ketone, which may increase susceptibility to nucleophilic attack compared to halogenated aryl groups (e.g., chlorophenyl in Sibutramine analogs) .
  • Bulky substituents (e.g., dimethylcyclobutyl in ) reduce conformational flexibility but enhance crystallinity.

Synthetic Complexity: Compounds with heterocyclic moieties (e.g., pyrrolotriazinone in ) require multi-step syntheses with lower yields (40%), whereas simpler acetamides (e.g., N-cyclohexylacetoacetamide) achieve >85% yields via direct acetylation .

Biological Relevance :

  • Sibutramine-related compounds () are pharmacopeial standards, emphasizing their regulatory significance.
  • The title compound’s ketone group may confer metabolic liabilities (e.g., oxidation) compared to ether or halogenated analogs .

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